molecular formula C12H20ClNO B11875492 (2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride

(2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride

Cat. No.: B11875492
M. Wt: 229.74 g/mol
InChI Key: TWKAHTTZIQTUIN-JGAZGGJJSA-N
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Description

(2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-bromo-3-pentanol and benzylamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, and solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce various amine compounds.

Scientific Research Applications

    Chemistry: As a chiral building block in organic synthesis.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    (2S,3S)-2-(Methoxy)pentan-3-amine hydrochloride: A similar compound with a methoxy group instead of a benzyloxy group.

Uniqueness

(2S,3S)-2-(Benzyloxy)pentan-3-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

(2S,3S)-2-phenylmethoxypentan-3-amine;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,13H2,1-2H3;1H/t10-,12-;/m0./s1

InChI Key

TWKAHTTZIQTUIN-JGAZGGJJSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N.Cl

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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